4-Penten-1-OL

Catalog No.
S564695
CAS No.
821-09-0
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Penten-1-OL

CAS Number

821-09-0

Product Name

4-Penten-1-OL

IUPAC Name

pent-4-en-1-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h2,6H,1,3-5H2

InChI Key

LQAVWYMTUMSFBE-UHFFFAOYSA-N

SMILES

C=CCCCO

Solubility

0.66 M

Synonyms

5-Hydroxy-1-pentene; 4-Pentenyl Alcohol; 4-Pentenol; NSC 97503;

Canonical SMILES

C=CCCCO

-Penten-1-ol in Carbohydrate Chemistry

One of the primary applications of 4-penten-1-ol in scientific research lies in the field of carbohydrate chemistry. It plays a crucial role in the n-Pentenyl Glycoside methodology for the rapid assembly of homoglycans, which are polysaccharides composed of a single type of monosaccharide unit []. This methodology offers a streamlined approach to synthesizing complex carbohydrates, including the nonasaccharide component of a high-mannose glycoprotein [].

Here's how 4-penten-1-ol functions in this process:

  • Formation of a glycosyl donor: 4-Penten-1-ol reacts with a protected glycosyl bromide to form a n-pentenyl glycoside, which acts as the glycosyl donor in subsequent glycosylation reactions [].
  • Glycosylation reactions: The n-pentenyl glycoside then participates in a series of glycosylation reactions, where it donates the sugar unit to an acceptor molecule, allowing for the stepwise construction of the desired homoglycan [].
  • Cleavage of the pentenyl group: Finally, the pentenyl group is selectively removed using mild acidic conditions, yielding the final deprotected homoglycan product [].

This methodology offers several advantages over traditional carbohydrate synthesis methods, including:

  • Simplified purification: The pentenyl group facilitates straightforward purification of the intermediate glycosides due to its unique reactivity [].
  • Enhanced efficiency: The n-pentenyl glycosides exhibit superior reactivity in glycosylation reactions, leading to improved efficiency in the synthesis process [].

-Penten-1-ol in Catalysis Research

Beyond its application in carbohydrate chemistry, 4-penten-1-ol also serves as a valuable tool in research related to epoxidation reactions. Epoxidation involves the addition of an oxygen atom to a double bond, forming an epoxide molecule.

Studies have explored the use of 4-penten-1-ol as a substrate to investigate the performance of various catalysts for epoxidation reactions. These studies have employed:

  • Oxo-diperoxo tungstate(VI) complex as a catalyst with bicarbonate acting as a co-catalyst [].
  • Molybdenum(VI) complex as a catalyst with hydrogen peroxide serving as the terminal oxidant and bicarbonate as the co-catalyst [].

4-Penten-1-ol is an organic compound with the molecular formula C5H10OC_5H_{10}O and a molecular weight of approximately 86.13 g/mol. It is a colorless liquid at room temperature, with a melting point around 14.19 °C and a boiling point between 134-137 °C. The compound is characterized by the presence of a double bond between the second and third carbon atoms, alongside a hydroxyl group (-OH) at the first carbon, making it an allylic alcohol. Its structure can be represented as follows:

text
H OH \ / C=C / \ H H

4-Penten-1-ol is soluble in water (57 g/L at 25 °C) and has a density of 0.834 g/mL. It is often utilized in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

The specific mechanism of action of 4-Penten-1-ol depends on the context of its use. In carbohydrate chemistry, it serves as a building block for the synthesis of complex carbohydrates through the n-Pentenyl Glycoside methodology []. This method utilizes the reactivity of the double bond and the hydroxyl group to form linkages with carbohydrate chains.

While detailed safety information is limited, some general hazards can be assumed based on the functional groups.

  • Flammability: The presence of a carbon chain and a double bond suggests potential flammability.
  • Reactivity: The double bond can react with strong oxidizing agents.
  • Skin and eye irritant: The alcohol group can cause irritation upon contact.

  • Halocyclization: When treated with bromine in water, 4-penten-1-ol can form cyclic bromoethers rather than bromohydrins due to the formation of a bromonium ion intermediate, which facilitates nucleophilic attack by water .
  • Epoxidation: The compound can undergo epoxidation using oxo-diperoxo tungstate(VI) complex as a catalyst, allowing for the transformation of olefins into epoxides .
  • Formation of Esters: 4-Penten-1-ol can react with carboxylic acids to form esters, particularly when activated by coupling agents like HATU .

These reactions highlight the compound's versatility as a reagent in organic chemistry.

Research indicates that 4-Penten-1-ol exhibits biological activity, particularly in its role as a reagent in carbohydrate chemistry. It is utilized for synthesizing glycosides, which are important in various biological processes and applications . Additionally, its structural properties suggest potential interactions with biological systems, although specific pharmacological activities require further investigation.

Several synthesis methods for 4-Penten-1-ol have been documented:

  • Allylic Alcohol Synthesis: This method involves the reduction of 4-pentenal or similar aldehydes using reducing agents such as lithium aluminum hydride.
  • Hydrolysis of Alkynes: Another approach includes the hydration of alkynes to yield 4-penten-1-ol through Markovnikov addition.
  • Reactions with Sulfonyl Isocyanates: The compound can also be synthesized by reacting with chlorosulfonyl isocyanate to produce sulfamate esters .

These methods illustrate the compound's accessibility through various synthetic pathways.

4-Penten-1-ol finds application across multiple domains:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including glycosides and esters.
  • Pharmaceuticals: Its derivatives are explored for potential use in drug development due to their biological activities.
  • Agrochemicals: The compound is used in the formulation of certain agrochemical products .

These applications underscore its significance in both industrial and research contexts.

Several compounds share structural similarities with 4-Penten-1-ol, each possessing unique characteristics:

Compound NameMolecular FormulaKey Features
3-Hydroxybutan-2-oneC4H8OC_4H_8OA ketone with a hydroxyl group; less reactive than alcohols.
2-PentanolC5H12OC_5H_{12}OA secondary alcohol; more sterically hindered than 4-Penten-1-ol.
Buta-1,3-dieneC4H6C_4H_6A diene; lacks hydroxyl group but shares similar reactivity due to double bonds.
PentanalC5H10OC_5H_{10}OAn aldehyde; structurally similar but lacks double bond and hydroxyl group.

The uniqueness of 4-Penten-1-ol lies in its dual functional groups (alkene and alcohol), enabling diverse chemical reactivity not fully exhibited by its counterparts.

XLogP3

1

Boiling Point

141.0 °C

UNII

W0558TQC6F

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

821-09-0

Wikipedia

4-pentenol

Use Classification

Food additives -> Flavoring Agents

Dates

Modify: 2023-09-13
Denmark et al. Mechanistic, crystallographic, and computational studies on the catalytic, enantioselective sulfenofunctionalization of alkenes. Nature Chemistry, doi: 10.1038/nchem.2109, published online 10 November 2014 http://www.nature.com/nchem
Wang et al. Directing-group-free catalytic dicarbofunctionalization of unactivated alkenes. Nature Chemistry, DOI: 10.1038/s41557-021-00836-6, published online 13 December 2021

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